molecular formula C26H23N3O4 B1190494 2-(2-ETHOXYPHENYL)-N'~4~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE

2-(2-ETHOXYPHENYL)-N'~4~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE

Cat. No.: B1190494
M. Wt: 441.5g/mol
InChI Key: YKHGELXHBXRFIF-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a hydroxy-methoxybenzylidene group, and a quinolinecarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(2-ethoxyphenyl)-4-quinolinecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like thiols, amines, or halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxyphenyl)-4-quinolinecarbohydrazide
  • 4-hydroxy-3-methoxybenzaldehyde
  • Quinoline derivatives

Uniqueness

What sets 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5g/mol

IUPAC Name

2-(2-ethoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-3-33-24-11-7-5-9-19(24)22-15-20(18-8-4-6-10-21(18)28-22)26(31)29-27-16-17-12-13-23(30)25(14-17)32-2/h4-16,30H,3H2,1-2H3,(H,29,31)/b27-16+

InChI Key

YKHGELXHBXRFIF-JVWAILMASA-N

SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)O)OC

Origin of Product

United States

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